PD 123319 Ditrifluoroacetate: A Technical Guide to a Selective AT2 Receptor Antagonist
PD 123319 Ditrifluoroacetate: A Technical Guide to a Selective AT2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular resistance. The primary effector peptide of this system, Angiotensin II (Ang II), exerts its physiological effects by binding to two main G protein-coupled receptors: the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. While the AT1 receptor mediates most of the well-known effects of Ang II, such as vasoconstriction, inflammation, and cellular proliferation, the AT2 receptor often counter-regulates AT1 receptor actions, promoting vasodilation, anti-inflammatory effects, and apoptosis.[1][2]
PD 123319 ditrifluoroacetate is a potent, selective, and non-peptide antagonist of the AT2 receptor.[3][4][5] Its high affinity and specificity for the AT2 receptor make it an invaluable pharmacological tool for elucidating the distinct physiological and pathophysiological roles of the AT2 receptor. This technical guide provides a comprehensive overview of PD 123319, including its pharmacological profile, mechanism of action, experimental protocols, and its application in research.
Pharmacological Profile: Binding Affinity and Selectivity
PD 123319 exhibits a high affinity for the AT2 receptor, with reported IC50 values in the nanomolar range.[3][4][5][6] Critically, it displays a remarkable selectivity for the AT2 receptor over the AT1 receptor, with some studies indicating a selectivity of approximately 10,000-fold.[7] This high degree of selectivity is essential for its utility in isolating and studying AT2 receptor-specific functions without the confounding effects of AT1 receptor blockade.
| Parameter | Receptor | Tissue/Cell Line | Value | Reference |
| IC50 | AT2 | Rat Adrenal Tissue | 34 nM | [3][4][5][6] |
| IC50 | AT2 | Rat Brain | 210 nM | [4][5] |
| IC50 | AT2 | Bovine Adrenal Glomerulosa Cells | 6.9 nM | [3][6] |
| Ki | AT2 | - | ~12 nM | [7] |
| Selectivity | AT2 vs. AT1 | - | ~10,000-fold | [7] |
Mechanism of Action and Signaling Pathways
PD 123319 acts as a competitive antagonist at the AT2 receptor, preventing Angiotensin II from binding and activating its downstream signaling cascades. The signaling pathways initiated by AT2 receptor activation are distinct from those of the AT1 receptor and often have opposing effects.[1][2] Activation of the AT2 receptor is known to stimulate various protein phosphatases, the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway, and phospholipase A2.[1][2]
In pathological conditions such as inflammation, AT2 receptor signaling has been implicated in the activation of NF-κB and the generation of reactive oxygen species (ROS).[7][8] By blocking the AT2 receptor, PD 123319 can inhibit these pathways, thereby reducing inflammation and oxidative stress in certain experimental models.[7][8]
Caption: Ang II signaling via AT1 and AT2 receptors and PD 123319 inhibition.
The antagonism of the AT2 receptor by PD 123319 has been shown to modulate several downstream cellular processes. For instance, in renal proximal tubule cells, AT2 receptor activation can decrease AT1 receptor expression, an effect that is reversible by PD 123319.[9] This highlights a cross-talk mechanism between the two receptor subtypes.
Caption: AT2 receptor downstream signaling pathways blocked by PD 123319.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol outlines a method to determine the binding affinity (IC50) of PD 123319 for the AT2 receptor.
1. Membrane Preparation:
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Homogenize tissues or cells known to express AT2 receptors (e.g., specific transfected cell lines, adrenal gland) in a cold buffer (e.g., Tris-HCl) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in an assay buffer and determine the protein concentration (e.g., using a Bradford assay).
2. Competition Binding Assay:
-
In a multi-well plate, add a constant concentration of a radiolabeled AT2 receptor ligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]Ang II).
-
Add increasing concentrations of unlabeled PD 123319 (the competitor).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
-
To determine non-specific binding, include control wells with a high concentration of an unlabeled AT2 ligand.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor (PD 123319) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of PD 123319 that inhibits 50% of the specific binding of the radioligand.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assay: Inhibition of AT2 Receptor-Mediated Signaling
This protocol describes a general method to assess the antagonistic activity of PD 123319 on a functional response mediated by the AT2 receptor.
1. Cell Culture and Treatment:
-
Culture cells endogenously expressing the AT2 receptor or a cell line stably transfected with the AT2 receptor.
-
Starve the cells in a serum-free medium for a specified period (e.g., 12-24 hours) to reduce basal signaling activity.
-
Pre-treat the cells with various concentrations of PD 123319 or a vehicle control for a defined duration (e.g., 1 hour).[10]
-
Stimulate the cells with an AT2 receptor agonist (e.g., Angiotensin II in the presence of an AT1 receptor blocker like losartan, or a selective AT2 agonist like CGP 42112) for a specific time period.
2. Measurement of Downstream Response:
-
Choose a relevant downstream marker of AT2 receptor activation. Examples include:
- Nitric Oxide (NO) Production: Measure NO levels in the cell culture medium using a Griess assay or a fluorescent NO probe.
- Protein Phosphatase Activity: Prepare cell lysates and measure the activity of specific phosphatases (e.g., SHP-1) using a colorimetric or fluorometric assay.
- NF-κB Activation: Perform a Western blot for phosphorylated NF-κB subunits in cell lysates or use a reporter gene assay.[8]
- Gene Expression: Measure the mRNA levels of AT2 receptor-regulated genes using quantitative real-time PCR.
3. Data Analysis:
-
Quantify the functional response in the presence and absence of the agonist and antagonist.
-
Plot the agonist-induced response as a function of the PD 123319 concentration.
-
Determine the IC50 of PD 123319 for the inhibition of the functional response.
Applications in Research
The high selectivity of PD 123319 makes it an indispensable tool for investigating the diverse roles of the AT2 receptor.
-
Cardiovascular Research: PD 123319 is used to study the AT2 receptor's role in blood pressure regulation, endothelial function, cardiac hypertrophy, and fibrosis.[10]
-
Inflammation and Immunology: It has been employed to demonstrate the pro-inflammatory effects of AT2 receptor activation in models of colitis, where PD 123319 treatment reduced inflammatory markers and oxidative stress.[7][8]
-
Renal Physiology: Researchers use PD 123319 to explore the AT2 receptor's contribution to sodium handling, renal blood flow, and its counter-regulatory role against AT1 receptor-mediated effects in the kidney.[9]
-
Neuroscience: The compound is utilized to investigate the functions of the AT2 receptor in the central nervous system, including its involvement in neuronal differentiation and cerebral blood flow autoregulation.[3]
Conclusion
PD 123319 ditrifluoroacetate is a cornerstone pharmacological tool for the study of the renin-angiotensin system. Its potent and highly selective antagonism of the AT2 receptor allows for the precise dissection of AT2-mediated signaling pathways and physiological functions. The data and protocols presented in this guide underscore its importance for researchers and drug development professionals working to understand the complex biology of the AT2 receptor and its potential as a therapeutic target.
References
- 1. [AT(1) and AT(2) angiotensin II receptors: key features] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. bio-techne.com [bio-techne.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. iris.unipa.it [iris.unipa.it]
- 8. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin II AT2 receptor decreases AT1 receptor expression and function via nitric oxide/cGMP/Sp1 in renal proximal tubule cells from Wistar–Kyoto rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy | The EMBO Journal [link.springer.com]
